8-Ydroxydaidzein
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Overview
Description
7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, substituted with hydroxy groups at positions 7 and 8, and a hydroxy-phenyl group at position 3. Coumarins are widely distributed in nature and have been extensively studied for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 4-hydroxybenzaldehyde and 3,4-dihydroxyacetophenone under acidic conditions .
Industrial Production Methods: Industrial production of coumarin derivatives, including 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydrocoumarins.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as catalase and glutathione-S-transferase, which are involved in detoxification processes.
Anticancer Activity: Induces apoptosis in cancer cells by generating oxidative stress and inhibiting key enzymes involved in cell survival.
Comparison with Similar Compounds
- 7,8-Dihydroxy-3-(4-methylphenyl)-chromen-4-one
- 7,8-Dihydroxy-3-(4-methoxyphenyl)-chromen-4-one
- 7,8-Dihydroxy-3-(4-chlorophenyl)-chromen-4-one
Comparison:
- 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities.
- 7,8-Dihydroxy-3-(4-methylphenyl)-chromen-4-one has similar antioxidant properties but differs in its antimicrobial activity.
- 7,8-Dihydroxy-3-(4-methoxyphenyl)-chromen-4-one exhibits stronger fluorescence, making it more suitable for use in fluorescent probes.
- 7,8-Dihydroxy-3-(4-chlorophenyl)-chromen-4-one has enhanced anticancer properties due to the presence of the chlorine atom .
Properties
Molecular Formula |
C15H16O5 |
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Molecular Weight |
276.28 g/mol |
IUPAC Name |
7,8-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-4,7,10,12,14-17,19H,5-6H2 |
InChI Key |
PMBWUFSLEVESJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O)O |
Origin of Product |
United States |
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